molecular formula C14H11FO2 B1596903 4'-(2-Fluorophenoxy)acetophenone CAS No. 58775-91-0

4'-(2-Fluorophenoxy)acetophenone

Cat. No. B1596903
CAS RN: 58775-91-0
M. Wt: 230.23 g/mol
InChI Key: PMTIXDASSQPMGP-UHFFFAOYSA-N
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Description

“4’-(2-Fluorophenoxy)acetophenone” is a chemical compound with the molecular formula C14H11FO2 . It has a molecular weight of 230.23 g/mol.


Synthesis Analysis

The synthesis of compounds similar to “4’-(2-Fluorophenoxy)acetophenone” has been reported in the literature. For instance, a series of 6,7-disubstitued-4-(2-fluorophenoxy)quinoline derivatives bearing α-acyloxycarboxamide moiety were designed and synthesized via Passerini reaction .


Molecular Structure Analysis

The molecular structure of “4’-(2-Fluorophenoxy)acetophenone” consists of a central carbon atom bonded to a phenyl group and a fluorophenoxy group .

Scientific Research Applications

Biological Baeyer–Villiger Oxidation

The biological Baeyer–Villiger oxidation process, applied to fluorinated acetophenones including 4'-(2-Fluorophenoxy)acetophenone, utilizes 19F nuclear magnetic resonance (NMR) for monitoring. This method characterizes the conversion of such compounds, revealing that whole cells of Pseudomonas fluorescens ACB and purified 4′-hydroxyacetophenone monooxygenase (HAPMO) can convert these substrates into valuable synthons for the production of industrially relevant chemicals, without accumulating fluorophenyl acetates (Moonen, Rietjens, & van Berkel, 2001).

Green Acylation Method

A green acylation method of resorcinol with acetic acid demonstrates the utility of 4'-(2-Fluorophenoxy)acetophenone derivatives in synthesizing 2',4'-dihydroxyacetophenone, a significant intermediate for commercial applications. This approach emphasizes the use of non-polluting and reusable catalysts, aligning with principles of green chemistry and providing a sustainable alternative for synthesizing acetophenone derivatives (Yadav & Joshi, 2002).

Antimycobacterial Activity

Novel derivatives of 4'-(2-Fluorophenoxy)acetophenone, particularly 4-[5-(4-Fluorophenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol, have shown promising antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. This highlights the potential therapeutic applications of these compounds in treating tuberculosis, especially drug-resistant strains (Ali & Yar, 2007).

Isolation and Purification Techniques

High-speed counter-current chromatography (HSCCC) has been effectively used to isolate and purify 4'-(2-Fluorophenoxy)acetophenone derivatives from the Chinese medicinal plant Cynanchum bungei Decne. This method provides a rapid and efficient means to obtain high-purity compounds for further pharmaceutical and chemical studies (Liu et al., 2008).

C-H Activation in Organic Synthesis

The interaction of 4'-(2-Fluorophenoxy)acetophenone with a trihydride-stannyl-osmium(IV) complex demonstrates the potential of C-H activation in organic synthesis. This reaction pathway offers a novel approach to modifying the chemical structure of fluorinated aromatic ketones, providing insights into the development of new synthetic methodologies (Esteruelas et al., 2003).

Future Directions

The future directions of “4’-(2-Fluorophenoxy)acetophenone” could involve further exploration of its potential biological activities. For instance, a series of 6,7-disubstitued-4-(2-fluorophenoxy)quinoline derivatives bearing α-acyloxycarboxamide moiety were evaluated for their in vitro biological activities against c-Met kinase and five selected cancer cell lines . This suggests potential applications in the field of anticancer drug discovery.

properties

IUPAC Name

1-[4-(2-fluorophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTIXDASSQPMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374633
Record name 4'-(2-Fluorophenoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(2-Fluorophenoxy)acetophenone

CAS RN

58775-91-0
Record name 4'-(2-Fluorophenoxy)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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